molecular formula C19H25ClN4O6 B12368669 Thalidomide-5-NH-PEG2-NH2 (hydrochloride)

Thalidomide-5-NH-PEG2-NH2 (hydrochloride)

Cat. No.: B12368669
M. Wt: 440.9 g/mol
InChI Key: YTSDBHCUJMOMQM-UHFFFAOYSA-N
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Description

Thalidomide-5-NH-PEG2-NH2 (hydrochloride) is a compound based on Thalidomide, designed to recruit CRBN proteins. It is a cereblon ligand that can be connected to a target protein ligand through a linker to form a PROTAC (Proteolysis Targeting Chimera) molecule . This compound is primarily used in scientific research for its ability to form PROTACs, which are molecules that can selectively degrade target proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5-NH-PEG2-NH2 (hydrochloride) involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker and an amine group. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for Thalidomide-5-NH-PEG2-NH2 (hydrochloride) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5-NH-PEG2-NH2 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Activating Agents: Used for the activation of Thalidomide.

    Coupling Reagents: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the coupling reaction.

    Hydrochloric Acid: For conversion to the hydrochloride salt form

Major Products Formed

The major product formed from these reactions is Thalidomide-5-NH-PEG2-NH2 (hydrochloride), which can further react to form various PROTAC molecules .

Scientific Research Applications

Thalidomide-5-NH-PEG2-NH2 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Studied for its role in recruiting CRBN proteins and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic applications in diseases where targeted protein degradation is beneficial.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Thalidomide-5-NH-PEG2-NH2 (hydrochloride) exerts its effects by recruiting CRBN proteins. The compound binds to CRBN, forming a complex that can be linked to a target protein ligand through a PEG linker. This complex facilitates the formation of PROTAC molecules, which can selectively degrade target proteins by directing them to the proteasome for degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-5-NH-PEG2-NH2 (hydrochloride) is unique due to its specific PEG2 linker, which provides optimal flexibility and stability for forming PROTAC molecules. This makes it particularly effective in recruiting CRBN proteins and facilitating targeted protein degradation .

Properties

Molecular Formula

C19H25ClN4O6

Molecular Weight

440.9 g/mol

IUPAC Name

5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C19H24N4O6.ClH/c20-5-7-28-9-10-29-8-6-21-12-1-2-13-14(11-12)19(27)23(18(13)26)15-3-4-16(24)22-17(15)25;/h1-2,11,15,21H,3-10,20H2,(H,22,24,25);1H

InChI Key

YTSDBHCUJMOMQM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCN.Cl

Origin of Product

United States

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